3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of benzo[b]thiophene and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene core but lacks the pyrimidine moiety.
Benzo[b]thiophene-2-carboxylic acid: Similar structure but without the pyrimidine group.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Contains a chlorine substituent instead of the pyrimidine group.
Uniqueness
3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid is unique due to the presence of both the benzo[b]thiophene and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H10N2O3S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-[(2-oxopyrimidin-1-yl)methyl]-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3S/c17-13(18)12-10(8-16-7-3-6-15-14(16)19)9-4-1-2-5-11(9)20-12/h1-7H,8H2,(H,17,18) |
InChI Key |
GBBVIZVBDLSPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)CN3C=CC=NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.